Cholest-5-en-3-ol (3beta)-, tetradecanoate

Description

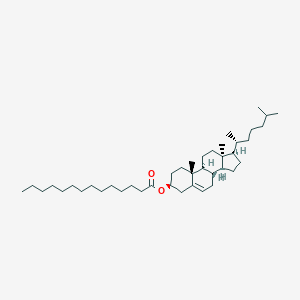

Structure

2D Structure

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDMTGSQPOFVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941744 | |

| Record name | Cholest-5-en-3-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, nearly colorless crystals; [Acros Organics MSDS] | |

| Record name | Cholesteryl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12974 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1989-52-2 | |

| Record name | Cholesteryl myristate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-tetradecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Cholesteryl Myristate

Established Synthetic Routes for Cholesteryl Myristate

The primary method for synthesizing cholesteryl myristate is through the esterification of cholesterol with myristic acid or its derivatives. nih.gov This reaction involves the formation of an ester bond between the hydroxyl group of cholesterol and the carboxyl group of myristic acid.

One common approach is the Fischer-Speier esterification , where cholesterol and myristic acid are heated in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out in a solvent that allows for the removal of water, driving the equilibrium towards the formation of the ester.

Another prevalent method involves the use of more reactive acylating agents like myristoyl chloride . chemimpex.com In this case, cholesterol is reacted with myristoyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. chemimpex.comaocs.org This method is generally faster and can be performed under milder conditions than the direct esterification with myristic acid.

Enzymatic synthesis offers a greener alternative to traditional chemical methods. Lipases, such as those from Candida species, have been employed to catalyze the esterification of cholesterol and myristic acid. arkat-usa.orgau.dk These reactions are highly specific and can be conducted under mild temperature and pH conditions, often leading to high yields with minimal byproducts. arkat-usa.orgau.dk

A summary of common synthetic methods is presented below:

| Method | Reactants | Catalyst/Reagent | Key Features |

| Fischer-Speier Esterification | Cholesterol, Myristic Acid | Strong Acid (e.g., H₂SO₄) | Requires heat, removal of water |

| Acyl Chloride Method | Cholesterol, Myristoyl Chloride | Base (e.g., Pyridine) | Faster, milder conditions |

| Enzymatic Synthesis | Cholesterol, Myristic Acid | Lipase (B570770) (e.g., Candida rugosa lipase) | High specificity, mild conditions |

Synthesis of Cholesteryl Myristate Analogues and Derivatives

The synthesis of analogues and derivatives of cholesteryl myristate often involves modifications to either the cholesterol backbone or the myristic acid acyl chain. These modifications are aimed at altering the physicochemical properties of the parent molecule, such as its liquid crystalline behavior or its biological activity. tandfonline.com

For instance, researchers have synthesized a series of cholesteryl esters with varying acyl chain lengths to study the effect on liquid crystal phase transitions. tandfonline.com The synthesis of these analogues typically follows the same esterification protocols as for cholesteryl myristate, simply by substituting myristic acid with other fatty acids.

Modifications to the cholesterol moiety have also been explored. For example, the synthesis of seco-estrone derivatives and their subsequent esterification have been reported to influence the phase transitions of cholesteric liquid crystals when mixed with cholesteryl myristate. tandfonline.com

Investigation of Reaction Parameters and Yield Optimization

Optimizing the synthesis of cholesteryl myristate involves a systematic investigation of various reaction parameters to maximize the yield and purity of the product.

In chemical synthesis , key parameters include:

Molar ratio of reactants: The ratio of cholesterol to the acylating agent can significantly impact the reaction equilibrium and yield.

Catalyst concentration: The amount of acid or base catalyst can affect the reaction rate.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and degradation.

Reaction time: Sufficient time is required for the reaction to reach completion.

Solvent: The choice of solvent can influence the solubility of reactants and the ease of product purification.

For enzymatic synthesis , the following parameters are crucial for optimization:

Enzyme concentration: The amount of lipase used directly affects the reaction rate. au.dk

Substrate concentration: High substrate concentrations can sometimes lead to enzyme inhibition. au.dk

Temperature: Each enzyme has an optimal temperature for activity. mdpi.com For example, a study on the synthesis of 6-O-glucosyl palmitate found that yields increased from 20°C to 60°C but decreased at 70°C due to enzyme denaturation. mdpi.com

pH: The pH of the reaction medium can affect the enzyme's structure and catalytic activity.

Water activity: In non-aqueous media, a small amount of water is often necessary for enzyme function, but excess water can promote the reverse hydrolysis reaction.

A study on the lipase-catalyzed synthesis of β-sitosteryl myristate showed that parameters such as reaction time, temperature, enzyme concentration, and substrate ratio were important for optimizing the yield. au.dk

Regioselective Esterification Studies

The cholesterol molecule has a single secondary hydroxyl group at the C3 position, which is the site of esterification to form cholesteryl myristate. Therefore, in the context of synthesizing cholesteryl myristate from cholesterol, the esterification is inherently regioselective to this position.

However, the concept of regioselectivity becomes more critical when dealing with polyhydroxylated steroid molecules or when aiming to selectively acylate one hydroxyl group in the presence of others. While not directly applicable to the synthesis of cholesteryl myristate from cholesterol, studies on the regioselective enzymatic acylation of other steroids, such as estradiol (B170435), have demonstrated the ability of lipases to selectively target specific hydroxyl groups. arkat-usa.org For example, Candida rugosa lipase has been shown to be completely regioselective in obtaining the 17-oleyl derivative of estradiol. arkat-usa.org Such studies provide valuable insights into the potential for enzymatic catalysts to achieve high regioselectivity in steroid ester synthesis.

Advanced Structural Elucidation and Conformational Dynamics of Cholesteryl Myristate

Crystallographic Studies and Polymorphism

The crystalline form of cholesteryl myristate has been the subject of detailed investigation, revealing a well-defined and organized molecular arrangement. These studies are fundamental to understanding the transition to its liquid crystalline states.

X-ray Diffraction Analysis of Crystalline Phases

X-ray diffraction has been a pivotal technique in determining the crystal structure of cholesteryl myristate. Analysis of powdered samples crystallized from both the melt and solutions has provided insights into its crystalline phases. tandfonline.comtandfonline.com The diffraction data from single crystals, with over 2,807 observed intensities, have enabled a detailed structural solution. rsc.org These studies indicate that cholesteryl myristate crystallizes in a monoclinic system. tandfonline.comrsc.org The method of crystallization, whether from the melt or from a solvent, can influence the resulting diffraction patterns, with solution-grown crystals showing different intensity distributions compared to melt-crystallized samples. tandfonline.com The complexity of its crystallization behavior is also observed in nanoparticle dispersions, where bimodal crystallization events can occur, influenced by particle size and shape. nih.gov

Unit Cell Parameters and Crystal Packing Motifs

Detailed crystallographic studies have precisely defined the unit cell of cholesteryl myristate. The crystals are monoclinic, belonging to the space group A2. tandfonline.comrsc.org There are eight molecules within the unit cell, with two independent molecules, A and B, in the asymmetric unit. tandfonline.comrsc.org The chain packing is characterized by an orthorhombic (Oa) subcell. rsc.org The crystal packing is dominated by a bilayer structure where cholesterol moieties pack with other cholesterol moieties, and the myristate chains align with adjacent myristate chains. rsc.org

Table 1: Unit Cell Parameters for Crystalline Cholesteryl Myristate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | tandfonline.comtandfonline.comrsc.org |

| Space Group | A2 | tandfonline.comrsc.org |

| a | 10.260(8) Å | rsc.org |

| b | 7.596(8) Å | rsc.org |

| c | 101.43(9) Å | rsc.org |

| β | 94.41(5)° | rsc.org |

A study on a solid solution of cholesteryl myristate and cholesteryl pentadecanoate (B1260718) also reported a monoclinic unit cell with space group C2 and slightly different parameters. acs.orgacs.org

Analysis of Molecular Conformation in Solid State (Extended vs. U-shaped)

In the solid crystalline state, the conformation of the cholesteryl myristate molecule is predominantly extended. rsc.orgpnas.orgnih.gov Both independent molecules (A and B) in the crystal structure adopt an almost fully extended conformation. rsc.org There are, however, minor but significant differences between them, particularly in the rotation around the ester bond and in the conformation of the C(17) side chains. rsc.org Neutron scattering experiments corroborate these findings, indicating an extended molecular shape in the crystalline phase. pnas.orgnih.gov The distance between the terminal methyl group of the myristate chain and the branched terminus of the cholesterol moiety was measured to be approximately 30.3 Å at 66.0°C, which is in close agreement with the 33.4 Å calculated from X-ray crystallographic data for a fully extended conformation. pnas.org This extended conformation is a critical feature that influences the packing and properties of the crystal.

Bilayer Organization within Crystalline Structures

The crystal structure of cholesteryl myristate is characterized by a distinct bilayer organization. tandfonline.comrsc.org The molecules arrange themselves into stacked bilayers with a thickness of 50.7 Å. rsc.org Within each bilayer, the cholesterol steroid rings pack together, and the myristate fatty acid chains also pack amongst themselves. rsc.org This arrangement leads to a structure where the ends of the C(17) chains of the cholesterol moieties form the surfaces of the bilayers. rsc.org Interestingly, these terminal chain regions are observed to be highly disordered, described as being in a "virtually liquid" state. rsc.org This bilayer packing is a common motif for cholesteryl esters with saturated fatty acid chains of similar length. fao.org

Molecular Dynamics and Conformation in Mesophases

Upon heating, cholesteryl myristate transitions into liquid crystalline phases (mesophases), where the molecules exhibit increased mobility while retaining some degree of order.

Neutron Scattering Investigations of Conformational States

Neutron scattering has been an invaluable tool for probing the molecular conformation of cholesteryl myristate in its various phases, including the crystalline, smectic, cholesteric, and isotropic liquid states. pnas.orgnih.gov By using partially deuterated samples, researchers have been able to measure the intramolecular distance between the end of the fatty acyl chain and the terminus of the cholesterol group. pnas.orgnih.govnih.gov These experiments have conclusively shown that the cholesteryl myristate molecule remains in an extended conformation not only in the crystalline solid but also throughout the smectic, cholesteric, and even the disordered isotropic liquid phases. pnas.orgnih.gov

Table 2: Intramolecular Distance in Cholesteryl Myristate Across Different Phases

| Phase | Measured Distance (Å) | Conformation | Source |

|---|---|---|---|

| Crystalline | 30.3 ± 3.0 | Extended | pnas.org |

| Smectic | 31.8 ± 2.5 | Extended | pnas.org |

| Cholesteric | 28.4 ± 2.4 | Extended | pnas.org |

The persistence of the extended conformation across these phases is significant. It suggests that the fundamental molecular shape does not drastically change upon melting from the crystalline state into the mesophases. pnas.org This finding supports models of liquid crystal organization that are based on elongated, rod-like molecular structures. pnas.orgnih.gov The slight, though not statistically significant, decrease in the measured distance in the cholesteric phase may suggest some minor conformational adjustments. pnas.org

Conformational Changes Across Phase Transitions

The molecular conformation of cholesteryl myristate exhibits distinct characteristics as it transitions through its various thermal phases, from the solid crystalline state to the smectic and cholesteric liquid crystal phases. Detailed investigations using neutron scattering and Fourier-transform infrared (FTIR) spectroscopy have provided significant insights into these conformational dynamics.

Neutron scattering experiments performed on partially deuterated samples of pure cholesteryl myristate have been instrumental in determining the end-to-end distance of the molecule. pnas.orgpnas.org These studies measured the distance between the center of mass of the fatty acyl terminal methyl group and the terminus of the cholesterol moiety. The results indicate that the cholesteryl myristate molecule maintains a predominantly extended conformation not only in the crystalline state but also across the smectic, cholesteric, and even the isotropic liquid phases. pnas.orgpnas.org While the molecule is generally extended in all phases, slight variations in the measured end-to-end distance are observed, though these differences are not always statistically significant. pnas.org For instance, the measured distance in the cholesteric phase is slightly lower than in the other phases. pnas.org

The end-to-end distance measured in the crystalline state at 66.0°C (30.3 ± 3.0 Å) shows good agreement with the value calculated from atomic coordinates determined by X-ray crystallography at 25.0°C (33.4 Å). pnas.org X-ray diffraction studies of the monoclinic crystal structure reveal the presence of two independent molecules in the asymmetric unit, both of which adopt almost fully extended conformations but differ slightly in the rotation around the ester bond and in the conformation of the C(17) chains. rsc.org

Table 1: End-to-End Molecular Distance of Cholesteryl Myristate Across Different Phases (via Neutron Scattering)

| Phase | Measured End-to-End Distance (Å) | Reference Temperature |

|---|---|---|

| Crystalline | 30.3 ± 3.0 | 66.0°C |

| Smectic | 31.8 ± 2.5 | - |

| Cholesteric | 28.4 ± 2.4 | - |

| Isotropic | 30.8 ± 2.5 | - |

Data sourced from Burks and Engelman (1981). pnas.org

FTIR spectroscopy studies focusing on the in-phase CH₂ rocking vibrations of the methylene (B1212753) chains provide further detail on the nature of these phase transitions. nipne.ro The transition from the solid crystal (SC) to the smectic (Sm) phase is primarily characterized by the onset of orientational disordering. nipne.ro In contrast, the subsequent transition from the smectic to the cholesteric (Chol) phase is associated with more significant changes in the molecule's conformation. nipne.ro This is reflected in the behavior of the Davydov splitting, a measure of intermolecular resonance interactions. In the crystalline state, cholesteryl myristate exhibits a dense packing of fully extended trans-isomer methylene chains, leading to a notable Davydov splitting value. nipne.ro This splitting value decreases abruptly in the smectic phase and becomes zero in the cholesteric liquid crystal phase, indicating a progressive loss of the specific intermolecular packing arrangement found in the solid state. nipne.ro

Theoretical Modeling of Molecular Conformations and Packing

Theoretical models and computer simulations have been crucial for interpreting experimental data and understanding the molecular arrangement of cholesteryl myristate in its condensed phases. These models provide a framework for explaining conformational stability and packing motifs that are not directly observable.

A statistic-dynamic model using stochastic equations has been successfully applied to explain the temperature dependence of the Davydov splitting observed in FTIR spectra. nipne.ro This model accounts for the damping of vibrational excitons, which arises from their interaction with orientational lattice defects. These defects are generated by the excitation of conformational, librational (oscillatory motion), and positional disorder as the temperature increases, particularly through the phase transitions. nipne.ro The computer simulations based on this model show good agreement with experimental data, validating its description of the dynamic processes occurring at the molecular level. nipne.ro

The extended conformation of cholesteryl myristate suggested by neutron scattering is consistent with several theoretical packing models. pnas.org These include the model proposed by Wendorff and Price, which involves an antiparallel packing of cholesterol and fatty acid moieties, and the model by Craven and DeTitta, which suggests an antiparallel packing of cholesterol-cholesterol and fatty acid-fatty acid pairs. pnas.org The experimental data showing an extended molecule supports these general packing arrangements but does not distinguish between them. pnas.org

The foundation for these packing models is the detailed crystal structure determined by X-ray diffraction. rsc.org The crystal structure of cholesteryl myristate consists of stacked bilayers with a thickness of 50.7 Å. rsc.org Within each bilayer, the molecules are arranged such that the cholesterol moieties pack with other cholesterol moieties, and the myristate chains pack with adjacent myristate chains. rsc.org This segregated packing within a bilayer is a key feature that informs theoretical models of both the solid and liquid crystalline states.

Solid Solution Structural Studies with Other Cholesteryl Esters

The ability of cholesteryl myristate to form solid solutions with other cholesteryl esters is governed by principles of molecular similarity and crystal packing compatibility. nih.gov The formation of continuous solid solutions requires that the constituent molecules have similar volumes and can be accommodated within the same crystal lattice structure. nih.gov Cholesteryl myristate crystallizes in a bilayer crystal form, which dictates its miscibility with other esters. nih.gov

A detailed X-ray crystal structure analysis was performed on a nearly 1:1 solid solution of cholesteryl myristate and cholesteryl pentadecanoate, two esters whose acyl chains differ by a single methylene unit. acs.org This study provided the first structural example of a cholesteryl ester solid solution in the bilayer polymorph. acs.org The analysis revealed that the solid solution packs in a manner that attempts to isolate the two different ester components into preferred sites within the asymmetric unit. acs.org To accommodate the longer chain of cholesteryl pentadecanoate within the bilayer structure, the oxygen-to-oxygen contacts in the ester linkage region are shifted and closer compared to those in pure cholesteryl myristate crystals. acs.org

Table 2: Unit Cell Parameters for Cholesteryl Myristate/Cholesteryl Pentadecanoate Solid Solution

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| a | 102.6 Å |

| b | 7.59 Å |

| c | 10.20 Å |

| β | 92.1° |

| Z (Molecules per unit cell) | 8 |

Data from the X-ray crystal structure of a nearly 1:1 solid solution. acs.org

The behavior of cholesteryl myristate in binary mixtures varies depending on the chain length of the second component. nih.gov It forms an ideal solid solution with cholesteryl pentadecanoate, where the similarity in molecular volume is very high. nih.gov As the difference in chain length increases, the solution becomes non-ideal, as seen with cholesteryl palmitate. nih.gov With an even greater difference, such as with cholesteryl stearate (B1226849), the system forms a eutectic of solid solutions rather than a continuous one. nih.gov Furthermore, cholesteryl myristate will not form continuous solid solutions with esters that crystallize in a different structure, such as cholesteryl undecanoate, which adopts a monolayer packing. nih.gov However, it can form bilayer solid solutions with polymorphic esters like cholesteryl laurate when the laurate ester adopts its bilayer form. nih.gov

Table 3: Solid Solution Behavior of Cholesteryl Myristate with Other Saturated-Chain Cholesteryl Esters

| Ester Component | Solid Solution Type with Cholesteryl Myristate | Reason |

|---|---|---|

| Cholesteryl pentadecanoate | Ideal solid solution | Similar molecular volume and same bilayer crystal structure. nih.gov |

| Cholesteryl palmitate | Non-ideal solid solution | Greater difference in molecular volume, but same crystal structure. nih.gov |

| Cholesteryl stearate | Eutectic of solid solutions | Significant difference in molecular volume. nih.gov |

| Cholesteryl laurate | Bilayer solid solution | Possible when cholesteryl laurate crystallizes in its bilayer polymorphic form. nih.gov |

| Cholesteryl undecanoate | No continuous solid solution | Different crystal structures (bilayer vs. monolayer). nih.gov |

Liquid Crystalline Phase Behavior and Thermotropic Transitions of Cholesteryl Myristate

Characterization of Liquid Crystalline Mesophases

Upon heating from its crystalline solid state, cholesteryl myristate sequentially enters a smectic phase, a cholesteric phase, and finally an isotropic liquid phase. umass.eduresearchgate.nettandfonline.com Each of these phases possesses unique structural and physical properties.

The smectic phase of cholesteryl myristate is the first liquid crystal mesophase to appear upon heating the solid crystal. tandfonline.com This phase is characterized by a layered structure, where the molecules are arranged in strata. While there is ordering between the layers, the arrangement within the layers themselves is liquid-like. The morphology of the smectic phase is consistent whether it is formed by heating or cooling and is described as consisting of regions with randomly correlated crystal orientation. umass.edu

Neutron scattering experiments have revealed that the cholesteryl myristate molecule maintains a predominantly extended conformation within the smectic phase. nih.govpnas.orgpnas.org The measured distance between the terminal methyl group of the myristate chain and the branched terminus of the cholesterol moiety is approximately 31.8 ± 2.5 Å. pnas.org

Spectroscopic studies using Fourier-transform infrared (FTIR) spectroscopy show a sharp decrease in the Davydov splitting value as the compound enters the smectic phase, indicating changes in intermolecular resonance interactions. tandfonline.comnipne.ro Furthermore, 13C NMR studies suggest that the transition from the crystalline state involves a significant molecular rearrangement. acs.org In the solid state, cholesteryl myristate has a bilayer crystal structure, which transforms into a monolayer-like structure to form the smectic A phase. acs.orgnih.gov This structural reorganization is a key characteristic of its smectic phase behavior. Due to increased molecular motion in the smectic phase compared to the solid state, the non-equivalent molecular environments are averaged out. nih.gov

Upon further heating, the smectic phase transitions into a cholesteric phase (also known as a chiral nematic phase). researchgate.nettandfonline.com This phase is distinguished by the loss of the layered smectic structure, though a high degree of orientational order is maintained. swarthmore.edu The defining feature of the cholesteric phase is its helical superstructure, where the direction of the average molecular alignment (the director) twists progressively from one layer of molecules to the next. pnas.orgswarthmore.edu This twisted arrangement is responsible for the unique optical properties of the cholesteric phase. swarthmore.edu

In this phase, the molecules line up end-to-end, with parallel alignment within a given conceptual plane. pnas.org However, this alignment direction shifts helically from one plane to the next. pnas.org The molecule remains in an extended conformation, with neutron scattering experiments indicating a distance of 28.4 ± 2.4 Å between its ends. pnas.org The Davydov splitting, a measure of intermolecular resonance, becomes zero in the cholesteric phase, reflecting the change in molecular packing compared to the smectic phase. tandfonline.comnipne.ro

The transition from the isotropic liquid upon cooling can occur in two steps: first, a rapid transformation to a turbid "blue" homeotropic state, followed by a slower transition to a more ordered focal-conic spherulitic state. umass.edu Density measurements indicate the transition between the cholesteric phase and this blue phase is of the second order. tandfonline.com

The isotropic liquid phase is the highest temperature phase, where the material behaves as a conventional liquid. swarthmore.edu In this state, both positional and orientational long-range order are lost, and the molecules are randomly arranged. pnas.orgswarthmore.edu Despite the disorder, neutron scattering data suggest that the cholesteryl myristate molecule largely retains its extended conformation, with a measured end-to-end distance of 30.8 ± 2.5 Å. pnas.org The transition from the final liquid crystal phase (the blue phase) to the isotropic liquid is a first-order transition, characterized by a discontinuity in density. tandfonline.com The energy required for the transition from the cholesteric liquid crystal to the isotropic liquid is significantly lower than that required for the solid to liquid crystal transition, indicating that the liquid crystal phases are structurally more similar to the liquid phase than to the solid phase. swarthmore.edu

Thermotropic Phase Transition Dynamics

The transitions between the crystalline, smectic, cholesteric, and isotropic liquid phases of cholesteryl myristate are driven by temperature changes. These thermotropic transitions have been characterized by various techniques, including differential scanning calorimetry (DSC) and polarizing microscopy. jst.go.jp

Cholesteryl myristate displays a well-defined sequence of phase transitions upon heating. The temperatures at which these transitions occur are a fundamental property of the compound, though slight variations are reported in the literature depending on purity and measurement technique. ajrconline.orgresearchgate.netresearchgate.net The transition from the smectic to the cholesteric phase and the transition from the blue phase to the isotropic liquid are identified as first-order phase transitions. tandfonline.comusp.br In contrast, the transition from the cholesteric to the blue phase is observed to be a second-order transition. tandfonline.com

The energy associated with each phase transition is directly related to the change in molecular organization. The transition from the highly ordered crystalline solid to the more disordered smectic liquid crystal involves a substantial change in molecular arrangement and therefore has a large associated latent heat. acs.orgswarthmore.edu For cholesteryl myristate, this transition requires the reorganization from a bilayer crystal structure to a monolayer-like smectic phase, a process with significant enthalpy and entropy changes. acs.org

The increased molecular motion in the liquid crystalline phases reduces the dipolar interactions that are prominent in the solid state. nih.gov According to McMillan's molecular theory, the nature of a phase transition (first or second order) is influenced by factors like molecular length. usp.br For pure cholesteryl myristate, the smectic-to-cholesteric transition is first-order, which is consistent with its relatively long molecular structure. usp.br The significant difference in latent heat between the solid-to-liquid crystal transition (65 cal/g) and the liquid crystal-to-isotropic liquid transition (7 cal/g) underscores the energetic cost of breaking down the crystal lattice compared to the subsequent loss of mesophase order. swarthmore.edu

Mentioned Compounds

Rheological Properties of Cholesteric Liquid Crystalline Phases of Cholesteryl Myristate

The study of the flow and deformation of matter, known as rheology, provides significant insights into the microstructure of liquid crystals. For cholesteryl myristate, its cholesteric liquid crystalline phase exhibits complex rheological behaviors that are highly dependent on external conditions such as temperature and applied stress.

Temperature and Shear Rate Dependence of Viscosity

The viscosity of cholesteryl myristate is strongly influenced by both temperature and the rate of shear applied to it. worldscientific.com Generally, in line with the behavior of most fluids, the viscosity of cholesteryl myristate decreases as the temperature increases. worldscientific.com This is attributed to the increased kinetic energy of the molecules, which facilitates easier movement and reorientation in the direction of flow. worldscientific.com

Studies have shown an exponential decay in viscosity with rising temperature. worldscientific.com This relationship has been observed in both the cholesteric and isotropic liquid phases. worldscientific.com A marked reduction in viscosity is particularly evident in cholesteryl myristate as the temperature is elevated. worldscientific.com This suggests that molecular aggregates within the mesophase can readily align with the flow direction. worldscientific.com

The viscosity of cholesteryl myristate also demonstrates a clear dependence on the shear rate. At a constant temperature, the viscosity tends to decrease as the shear rate increases, a phenomenon known as shear thinning. researchgate.net However, at very high shear rates, it can be challenging to obtain steady-state measurements, especially at temperatures near the solid transition. worldscientific.com Research has also identified viscosity peaks at the cholesteric-to-isotropic phase transition, indicating complex structural rearrangements during this process. aps.org By applying a scaling hypothesis, it has been shown that viscosity curves from different shear rates can be coalesced into a single, temperature-dependent curve for each phase of the compound. researchgate.net

Table 1: Effect of Temperature and Shear Rate on the Viscosity of Cholesteryl Myristate.

| Parameter | Observation | Reference |

|---|---|---|

| Temperature | Viscosity decreases exponentially with increasing temperature. | worldscientific.com |

| Shear Rate | Exhibits shear thinning behavior; viscosity decreases with increasing shear rate. | researchgate.net |

| Phase Transition | Viscosity peaks are observed at the cholesteric-to-isotropic transition. | aps.org |

Elastic and Loss Moduli Analysis

The viscoelastic properties of cholesteryl myristate can be characterized by its elastic (or storage) modulus (G') and its loss (or viscous) modulus (G''). The elastic modulus represents the energy stored in the material during deformation, reflecting its solid-like behavior, while the loss modulus represents the energy dissipated as heat, reflecting its liquid-like behavior. worldscientific.comresearchgate.net

For cholesteryl myristate, both the elastic and loss moduli show a tendency to decrease as the temperature increases. worldscientific.com This behavior is observed during dynamic temperature sweep tests at a constant frequency. worldscientific.com Above 90°C, in the isotropic liquid phase, the values of G' and G'' become very similar and remain constant. worldscientific.com

Frequency sweep tests at a constant temperature reveal further details about the material's structure. At lower frequencies, cholesteryl myristate can exhibit a plateau region where the elastic behavior is dominant (G' > G''). researchgate.net As the angular frequency increases, a crossover point is reached where the G' and G'' curves intersect. researchgate.net Beyond this crossover frequency, the material shows a more liquid-like response. researchgate.net This crossover region is a characteristic signature of the dynamic microstructure of the system. worldscientific.com

Table 2: Summary of Elastic (G') and Loss (G'') Moduli Behavior for Cholesteryl Myristate.

| Condition | Elastic Modulus (G') Behavior | Loss Modulus (G'') Behavior | Reference |

|---|---|---|---|

| Increasing Temperature | Decreases | Decreases | worldscientific.com |

| Increasing Frequency | Dominant at low frequencies, crosses over G'' at a specific frequency (ωc). | Dominant at high frequencies. | researchgate.net |

| Isotropic Phase (>90°C) | Becomes constant and similar to G''. | Becomes constant and similar to G'. | worldscientific.com |

Non-Newtonian Flow Behavior

In its cholesteric phase, cholesteryl myristate exhibits non-Newtonian flow behavior. worldscientific.comresearchgate.networldscientific.com This means its viscosity is not constant but changes depending on the applied shear stress or shear rate. Specifically, it demonstrates shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.net

This non-Newtonian characteristic becomes more pronounced at temperatures closer to the transition to the solid phase. worldscientific.com The relationship between shear stress and shear rate in the cholesteric phase of cholesteryl myristate can be effectively described by the power-law model. worldscientific.comresearchgate.netresearchgate.networldscientific.com This model is commonly used for non-Newtonian fluids to characterize their flow behavior. At certain conditions, the shear-thinning behavior may be followed by a region of Newtonian flow. researchgate.net The non-Newtonian nature is a direct consequence of the alignment of the liquid crystal director field under the influence of shear flow.

Table 3: Characteristics of Non-Newtonian Flow in Cholesteryl Myristate.

| Flow Property | Description | Reference |

|---|---|---|

| General Behavior | Exhibits non-Newtonian flow in the cholesteric phase. | worldscientific.comworldscientific.com |

| Specific Behavior | Primarily shear-thinning. | researchgate.net |

| Modeling | The shear rate dependence of shear stress is well-explained by the power-law model. | worldscientific.comresearchgate.netresearchgate.net |

Intermolecular Interactions and Binary/multicomponent Systems Involving Cholesteryl Myristate

Phase Diagrams of Binary Mixtures with Mesogenic Compounds.icevirtuallibrary.comtandfonline.comgoogle.com

The phase behavior of cholesteryl myristate in binary mixtures with other liquid crystalline compounds reveals complex intermolecular interactions that can lead to the formation of various mesophases. The resulting phase diagrams are essential for understanding how the mixing of different molecules influences the stability, temperature range, and type of liquid crystal phases.

Cholesteryl Myristate - Nematic Liquid Crystal Systems.icevirtuallibrary.comresearchgate.netjetir.org

When cholesteryl myristate (ChM), which exhibits cholesteric (N*) and smectic A (SmA) phases, is mixed with a nematic liquid crystal, the resulting phase diagram often shows a suppression of the melting point and the formation of a eutectic mixture. icevirtuallibrary.comresearchgate.net The helical twisting power of the chiral cholesteryl myristate can induce a cholesteric phase in the nematic liquid crystal. jetir.orgjetir.org

A notable example is the binary system of cholesteryl myristate and 4-n-decyloxybenzoic acid (DOBA), which displays nematic (N) and smectic C (SmC) phases. icevirtuallibrary.comresearchgate.net The phase diagram of this system shows a eutectic composition at approximately 30 mole % of DOBA. icevirtuallibrary.comresearchgate.net The addition of DOBA to ChM initially increases the stability of the SmA phase up to a certain concentration before it decreases and eventually vanishes. researchgate.net Conversely, the addition of ChM to DOBA rapidly suppresses the SmC phase. researchgate.net These mixtures can exhibit a significant cholesteric phase range, which can be broader during cooling cycles compared to heating. icevirtuallibrary.comtandfonline.com For instance, in a similar system with dodecyloxybenzoic acid (DDOBA), the maximum range of the cholesteric phase is about 27°C during heating and extends to 43°C during cooling. tandfonline.com

Another studied system involves the nematic liquid crystal p-azoxyanisole (PAA). researchgate.netresearchgate.net While detailed phase diagrams with cholesteryl myristate are part of broader studies on liquid crystal mixtures, the interaction between a chiral ester like ChM and a classical nematic like PAA is expected to follow the general trend of inducing a cholesteric phase. researchgate.netdrexel.edu

The table below summarizes the phase transitions observed in a binary mixture of Cholesteryl Myristate (ChM) and 4-n-decyloxybenzoic acid (DOBA) at different molar ratios during the heating cycle. jetir.org

| Mole % of DOBA | K → K1/K2 (°C) | K1/K2 → SmA/SmC/N* (°C) | SmA/SmC → N* (°C) | N* → I (°C) |

| 0.0 | 70.6 | - | 78.6 | 84.0 |

| 10.2 | 64.2 | 68.4 | 77.2 | 82.1 |

| 20.5 | 62.1 | 66.5 | 76.8 | 80.5 |

| 30.0 | 60.5 | - | 75.5 | 78.9 |

| 42.3 | 63.8 | 68.9 | 78.0 | 80.2 |

| 56.8 | 68.5 | 74.1 | 81.5 | 83.6 |

| 68.2 | 72.4 | 78.5 | 85.2 | 87.0 |

| 80.1 | 78.9 | 85.3 | - | 92.4 |

| 92.3 | 85.6 | 90.1 | 112.5 | 118.7 |

| 100.0 | 92.4 | - | 114.0 | 137.9 |

K represents the crystal phase, K1 and K2 are mixed crystal phases, SmA is the smectic A phase, SmC is the smectic C phase, N is the cholesteric phase, and I is the isotropic liquid phase.*

Cholesteryl Myristate - Cholesteric Liquid Crystal Systems.tandfonline.com

Binary mixtures of cholesteryl myristate with other cholesteric liquid crystals, such as different cholesteryl esters, often exhibit nearly ideal mixing behavior, particularly when the components have similar molecular structures and weights. tandfonline.com

A well-studied example is the binary system of cholesteryl myristate and cholesteryl nonanoate (B1231133). tandfonline.com Both compounds exhibit cholesteric and smectic mesophases, and these phases are retained over the entire composition range, indicating the formation of ideal comesophases. tandfonline.com The transition temperatures and heats of transition in this system show good agreement with theoretical models that assume ester separation only occurs in the crystalline solid phase. tandfonline.com

In contrast, the system of cholesteryl myristate and cholesteryl acetate (B1210297) is more complex. tandfonline.com While a homogeneous cholesteric mesophase is formed, the smectic mesophase is only observed at high concentrations of cholesteryl myristate (above 78%). tandfonline.com The temperature of the smectic-cholesteric transition decreases as the concentration of cholesteryl myristate decreases, eventually merging with the solid-smectic transition line. tandfonline.com

The phase diagram of the cholesteryl myristate and cholesteryl acetate binary system is presented below. tandfonline.com

| Weight % Cholesteryl Myristate | Solid → Smectic/Cholesteric (°C) | Smectic → Cholesteric (°C) | Cholesteric → Isotropic (°C) |

| 100 | 71 | 79 | 85 |

| 95 | 66 | 74 | 83 |

| 90 | 62 | 69 | 81 |

| 85 | 58 | 64 | 79 |

| 80 | 54 | 58 | 77 |

| 78 | - | 49 (cooling) | - |

| 75 | 49 | - | 74 |

| 70 | 46 | - | 72 |

| 60 | 41 | - | 68 |

| 50 | 38 | - | 64 |

| 40 | 37 | - | 59 |

| 30 | 40 | - | 54 |

| 20 | 46 | - | 49 |

| 0 | 114 (melts to isotropic) | - | 114 |

Induction and Suppression of Mesophases in Mixtures.jetir.orgjetir.org

The mixing of liquid crystals can lead to the induction of new mesophases that are not present in the pure components or the suppression of existing ones. jetir.orgjetir.org In binary mixtures involving cholesteryl myristate, these phenomena are driven by the interplay of molecular interactions such as van der Waals forces, hydrogen bonding, and electron donor-acceptor interactions. jetir.orgijiemr.org

For instance, in the cholesteryl myristate-decyloxybenzoic acid (ChM-DOBA) system, the smectic C phase of DOBA is rapidly suppressed with the addition of a small amount of ChM. researchgate.net Conversely, the stability of the smectic A phase of ChM can be enhanced or suppressed depending on the concentration of DOBA. researchgate.net The formation of a cholesteric phase in mixtures of a chiral compound like ChM and a nematic compound is an example of an induced phase, as the nematic material itself is not chiral. jetir.orgjetir.org

Furthermore, mixtures of two cholesteric compounds can lead to materials with a controllable and temperature-sensitive pitch. jetir.org If the two cholesteric compounds have opposite helical twisting senses, a compensated nematic mixture can be produced at a specific composition where the net chirality is zero. jetir.org While not specifically detailed for cholesteryl myristate in the provided context, this is a general principle applicable to cholesteric mixtures.

Molecular Packing and Self-Assembly in Mixed Systems.niagara.edunih.gov

The macroscopic phase behavior of cholesteryl myristate in mixed systems is a direct consequence of the molecular-level organization, including the packing of the sterol nuclei and the interactions of the alkyl chains. niagara.edunih.gov

Interdigitated Packing Phenomena.niagara.edunih.gov

Interdigitated packing is a common motif in the solid and some mesophases of cholesteryl esters and their mixtures. niagara.edunih.gov This arrangement involves the alkyl chains of molecules in one layer intercalating with the alkyl chains of an adjacent layer. nih.govmdpi.com This type of packing can lead to a denser and more stable structure. mdpi.com

In binary solid solutions of cholesteryl esters, crystallographic studies have revealed several packing motifs, including both parallel and antiparallel orientations, often with interdigitated alkyl tails. niagara.edu For example, a model for a composite crystal of cholesteryl palmitate (which is structurally similar to cholesteryl myristate) involves an interdigitated bilayer. nih.gov The stability of such interdigitated structures is a key factor in the self-assembly of these molecules. niagara.edunih.gov The tendency to form interdigitated packing is influenced by the relative lengths of the alkyl chains of the components in the mixture. niagara.edu Efficient packing seeks to minimize empty spaces, and interdigitation is a mechanism to achieve this, especially when mixing esters with different chain lengths. niagara.edu

Influence of Chiral Additives on Cholesteryl Myristate Mesophases

The liquid crystalline phases of cholesteryl myristate can be significantly influenced by the introduction of chiral additives. These additives, even in small quantities, can alter the transition temperatures and the stability of the mesophases.

Research has been conducted on binary and multicomponent mixtures of cholesteryl myristate with other cholesteryl esters, such as cholesteryl nonanoate and cholesteryl enantate, doped with non-mesogenic chiral derivatives. researchgate.netresearchgate.net For instance, the addition of chiral D-seco-estrone derivatives to a binary mixture of cholesteryl nonanoate and cholesteryl myristate was found to stabilize the smectic A and cholesteric phases. researchgate.net Specifically, the addition of one such derivative shifted the phase transition temperature by approximately 5°C towards lower temperatures. researchgate.net Furthermore, certain derivatives extended the temperature range of the cholesteric phase from 5°C to 15°C. researchgate.net

In another study, the influence of estradiol (B170435) derivatives on binary mixtures of cholesteryl enantate and cholesteryl myristate was investigated. researchgate.net The addition of these chiral additives resulted in a considerable shift in the isotropic to cholesteric phase transition temperature and the temperature of formation for the Smectic A* phase. researchgate.net The specific effects on the phase transition temperatures depend on the molecular structure of the chiral additive.

These studies demonstrate that the introduction of chiral non-mesogenic compounds is a viable method for tuning the properties of cholesteryl myristate-containing liquid crystal mixtures, potentially leading to materials with phase transition temperatures near room temperature. researchgate.net

Advanced Spectroscopic Characterization and Theoretical Modeling of Cholesteryl Myristate

Infrared Spectroscopy (FTIR/ATR-IR) Studies

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool to probe the vibrational modes of molecules. In the context of cholesteryl myristate, FTIR studies have been crucial for understanding the changes in molecular packing and conformation across its various phases. researchgate.net

Studies have focused on the in-phase CH₂ rocking vibrations of the methylene (B1212753) chains within the myristate tail. tandfonline.comnipne.ro At low temperatures, such as 100 K, the IR spectrum of crystalline cholesteryl myristate shows a distinct splitting of this vibrational band, a phenomenon known as Davydov splitting. researchgate.net This splitting arises from resonance interactions between non-equivalent molecules within the crystal unit cell, and its magnitude is a sensitive indicator of intermolecular coupling and structural order. nipne.ro For instance, at 100 K, the Davydov splitting for the CH₂ rocking vibrations is observed at 719 cm⁻¹ and 731 cm⁻¹. researchgate.net

| Temperature (K) | Vibrational Frequency (cm⁻¹) | Davydov Splitting (Δν, cm⁻¹) | Phase |

|---|---|---|---|

| 100 | 719, 731 | 12 | Crystalline |

| 300 | Data for 300K not explicitly provided in the same format. | Decreasing | Crystalline |

| 308 | Not specified | Sharp Decrease | Solid Crystal to Smectic Transition |

| 345 | Not specified | Approaches Zero | Smectic to Cholesteric Transition |

| 351 | Not specified | Zero | Cholesteric to Isotropic Liquid Transition |

The Davydov splitting in cholesteryl myristate exhibits a marked temperature dependence, which directly reflects the changes in the crystalline and liquid crystalline structures. tandfonline.com As the temperature increases from 100 K towards the first phase transition, the magnitude of the splitting decreases. nipne.ro A sharp decrease in the splitting value is observed at the solid crystal to smectic phase transition, which occurs at 308 K. researchgate.nettandfonline.com In the smectic phase, the intermolecular order is reduced, leading to weaker resonance interactions. Upon further heating, during the transition from the smectic to the cholesteric phase at 345 K, the Davydov splitting collapses and becomes zero. researchgate.nettandfonline.com This indicates the loss of the three-dimensional crystalline lattice and the transition to a more disordered liquid crystalline state where the specific intermolecular interactions causing the splitting are averaged out. tandfonline.com

To explain the observed temperature dependence of the Davydov splitting, a statistical dynamic model has been employed. tandfonline.comnipne.ro This model considers the damping of vibrational excitons, which are the collective excited states arising from the coupled molecular vibrations. tandfonline.com The damping process is attributed to the interaction of these excitons with defects in the molecular lattice. nipne.ro As the temperature rises, the number of these defects increases, leading to a more effective damping of the excitons and a consequent reduction in the observed Davydov splitting. tandfonline.com Good agreement has been found between experimental data and computer simulations based on this model. nipne.ro

The defects responsible for the damping of vibrational excitons are primarily positional and orientational in nature. tandfonline.comnipne.ro Positional defects refer to distortions in the periodic arrangement of molecules in the plane perpendicular to their long axis. tandfonline.com The genesis of these defects is directly linked to the phase transitions. The transition from the highly ordered single crystal to the layered smectic phase, and subsequently to the helical cholesteric phase, introduces significant positional disorder. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atom-level insights into the structure, dynamics, and phase behavior of cholesteryl myristate. By probing the magnetic environments of specific nuclei, such as ¹³C and ¹H, NMR can distinguish between different physical states and characterize molecular motions over a wide range of timescales. nih.gov

Solid-state NMR techniques, particularly high-resolution ¹³C NMR with magic angle spinning (MAS), have been effectively used to study cholesteryl myristate. nih.gov In the crystalline phase, the ¹³C MAS NMR spectra are highly resolved, allowing for the identification of individual carbon resonances. nih.govacs.org For instance, cholesteryl myristate crystallizes into a monolayer type II structure where all molecules in the unit cell are crystallographically equivalent. nih.gov This results in a single resonance for each carbon atom in the molecule. nih.gov The narrowness of the spectral lines for the acyl chain carbons compared to the steroid ring carbons suggests greater motional freedom in the fatty acid tail even within the crystalline state. nih.gov

Upon transitioning to the liquid crystalline phases (smectic and cholesteric), significant changes occur in the ¹³C MAS NMR spectra. The spectra are no longer enhanced by cross-polarization, a technique that relies on strong dipolar interactions present in rigid solids. nih.gov This change is a direct consequence of increased molecular motion in the liquid crystal, which averages out these interactions. nih.gov The cholesteric and smectic phases can be distinguished by the broader signals for the carbonyl (C=O), C5, and C6 carbons in the cholesteric phase compared to the smectic phase. nih.gov

¹H MAS NMR provides a simpler, yet effective, method for distinguishing between the solid, smectic, cholesteric, and isotropic phases, with each phase exhibiting a unique spectral fingerprint. nih.gov

| Carbon Atom | Crystalline Phase | Smectic Phase | Cholesteric Phase |

|---|---|---|---|

| C=O (Carbonyl) | ~173 | Similar to Crystalline | Broader signal than Smectic |

| C5 (Steroid Ring) | ~140 | Similar to Crystalline | Broader signal than Smectic |

| C6 (Steroid Ring) | ~122 | Similar to Crystalline | Broader signal than Smectic |

| Acyl Chain CH₂ | Narrower lines | Increased motion | Further increased motion |

The changes observed in NMR spectra across different phases provide a powerful means to probe molecular motions. nih.gov In the crystalline state, while the steroid nucleus is relatively rigid, the acyl chain exhibits differential motions. nih.gov The transition to the liquid crystalline state unleashes much greater molecular mobility. The averaging of chemical shift nonequivalence and the reduction of dipolar interactions are clear indicators of this increased motion. nih.gov

In the smectic phase, the chemical shifts of the carbons in cholesteryl myristate are similar to those in the crystalline monolayer II structure. nih.gov This suggests that the molecular organization in the smectic phase retains features of the crystalline packing. nih.gov The broader lines in the cholesteric phase for key carbons like the carbonyl and those near the double bond (C5, C6) indicate a different motional environment, likely reflecting the helical twist and greater disorder characteristic of this phase. nih.gov Thus, ¹³C MAS NMR is a robust method for examining the subtle changes in molecular structure and dynamics that define the unique properties of cholesteryl myristate's crystalline and liquid-crystalline states. nih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry serves as a powerful analytical technique for the structural elucidation and confirmation of cholesteryl myristate. Through various ionization methods and tandem mass spectrometry (MS/MS) experiments, detailed information about the molecule's fragmentation pathways can be obtained, aiding in its unambiguous identification, even in complex biological matrices. squarespace.com

Electron ionization (EI) mass spectrometry of cholesteryl myristate typically results in extensive fragmentation, and often the molecular ion is not observed. squarespace.com However, the resulting fragmentation pattern provides a characteristic fingerprint for the molecule. Softer ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are often employed to generate protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. wiley.comnih.gov These techniques are particularly useful for liquid chromatography-mass spectrometry (LC-MS) analysis.

Collision-induced dissociation (CID) of the precursor ion of cholesteryl myristate reveals characteristic fragmentation patterns. A predominant fragmentation pathway involves the neutral loss of the myristic acid moiety, resulting in the formation of the cholestadiene ion at m/z 368. nih.govnist.gov Another significant fragmentation involves the cleavage of the ester bond, leading to the formation of an ion corresponding to the cholesterol backbone. When lithiated adducts of cholesteryl esters are subjected to CID, they can yield both the cholestane (B1235564) fragment and a lithiated adduct of the fatty acid. nih.gov

The fragmentation behavior of cholesteryl myristate under different mass spectrometric conditions provides a robust method for its identification and differentiation from other lipid species.

Interactive Data Table: Key Mass Spectrometric Fragments of Cholesteryl Myristate

| Precursor Ion | Adduct | m/z of Precursor Ion | Fragmentation Method | Key Fragment Ions (m/z) | Fragment Identity |

| C₄₁H₇₂O₂ | [M+Na]⁺ | 619.5425 | CID | 369.3581 | Cholestane fragment |

| C₄₁H₇₂O₂ | [M+Na]⁺ | 619.5425 | CID | 251.1931 | Myristate-related fragment |

| C₄₁H₇₂O₂ | [M]⁺ | 597.0 | EI | 368 | Cholestadiene ion |

Note: The specific m/z values and relative intensities can vary depending on the instrument and experimental conditions.

Computational and Statistical Dynamic Modeling of Spectral Phenomena

Computational and statistical dynamic modeling provides valuable insights into the spectral properties of cholesteryl myristate, complementing experimental findings. These theoretical approaches can be used to simulate and interpret complex spectral phenomena, such as the temperature dependence of vibrational spectra and the dynamics of molecular motion.

A notable application of such modeling is the study of Davydov splitting in the infrared (IR) spectra of cholesteryl myristate. nipne.ro Davydov splitting arises from intermolecular interactions in the crystalline state and is sensitive to the packing and orientation of molecules. researchgate.net A statistic-dynamic model using stochastic equations has been successfully employed to explain the temperature dependence of the Davydov splitting for the CH₂ rocking vibrations in cholesteryl myristate. nipne.ro This model considers the damping of vibrational excitons on orientational defects that arise from conformational changes, librational motions, and positional disorder. nipne.ro Computer simulations based on this model have shown good agreement with experimental data, allowing for the estimation of energetic parameters associated with liquid crystalline phase transitions. nipne.ro

Furthermore, density functional theory (DFT) simulations have been utilized to investigate the vibrational spectra of cholesteryl esters. sciety.orgpreprints.org While these studies may focus on other cholesteryl esters, the methodologies are applicable to cholesteryl myristate. DFT calculations can predict vibrational frequencies and modes, which can then be compared with experimental IR and Raman spectra to assign spectral features to specific molecular motions. preprints.org

These computational and modeling approaches are instrumental in providing a deeper, molecular-level understanding of the spectral characteristics and dynamic behavior of cholesteryl myristate, which is often not directly accessible through experimental methods alone.

Interactive Data Table: Theoretical Models Applied to Cholesteryl Esters

| Modeling Technique | Property Investigated | System Studied | Key Findings |

| Statistic-Dynamic Model | Temperature dependence of Davydov splitting in IR spectra | Crystalline Cholesteryl Myristate | Successfully simulated the observed changes in Davydov splitting with temperature, linking them to orientational disorder. nipne.ro |

| Density Functional Theory (DFT) | Vibrational modes (IR and Raman spectra) | Cholesteryl Esters | Allowed for the assignment of specific vibrational modes to functional groups within the molecule. sciety.orgpreprints.org |

| Molecular Dynamics (MD) | Structural and dynamic properties in the isotropic phase | Cholesteryl Oleate (B1233923) (as a model) | Provided insights into molecular packing, conformational flexibility, and intermolecular interactions. nih.gov |

| Coarse-Grained Modeling | Behavior in lipid bilayers | Cholesterol in POPC bilayers | Modeled the influence of cholesterol on membrane properties like thickness and lipid order. acs.org |

Enzymatic Metabolism and Cellular Lipid Homeostasis Involving Cholesteryl Myristate

Biosynthesis of Cholesteryl Myristate

Cholesteryl myristate, a cholesteryl ester, is synthesized through the esterification of cholesterol with myristic acid. nih.gov This process is a crucial part of cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol. mdpi.comfrontiersin.org

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity and Regulation

The primary enzyme responsible for the synthesis of cholesteryl esters, including cholesteryl myristate, is Acyl-CoA:Cholesterol Acyltransferase (ACAT). creative-proteomics.comnih.gov Found in the endoplasmic reticulum, ACAT catalyzes the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to cholesterol, forming a cholesteryl ester. creative-proteomics.comresearchgate.net This enzymatic reaction is vital for managing cellular cholesterol levels and for the formation and storage of lipid droplets. creative-proteomics.com

There are two main isoforms of this enzyme in mammals, ACAT1 and ACAT2, each encoded by a different gene. nih.gov ACAT1 is found in a wide variety of tissues and is key for cholesterol esterification in macrophages and the brain. researchgate.net In contrast, ACAT2 is primarily expressed in the intestine and liver, where it is involved in the secretion of chylomicrons and very low-density lipoproteins (VLDL). researchgate.netoup.com

The activity of ACAT is subject to regulation at multiple levels. The enzyme exhibits a sigmoidal response to its substrate, cholesterol, indicating allosteric activation. nih.gov In fact, cholesterol is a more potent activator of ACAT1 than other sterols. nih.gov Hormonal signals, such as insulin (B600854) and glucagon, can also modulate the expression and activity of cholesterol esterases, thereby influencing cholesteryl ester metabolism in response to the body's metabolic needs. creative-proteomics.com Furthermore, the physical location of ACAT within the cell can change. For instance, ACAT can move from the endoplasmic reticulum to vesicular structures, a process that may enhance its enzymatic activity by altering its access to cholesterol. biorxiv.org

Cholesteryl Esterification Pathways within Cells

Within cells, the esterification of cholesterol is a fundamental process for storing and transporting cholesterol, as well as for mitigating the cytotoxic effects of excess free cholesterol. frontiersin.org When cellular cholesterol levels exceed a certain threshold, ACAT esterifies the surplus cholesterol in the endoplasmic reticulum. frontiersin.org The resulting cholesteryl esters are then stored in cytoplasmic lipid droplets. nih.govresearchgate.net

These stored esters can be mobilized when the cell requires free cholesterol. The hydrolysis of cholesteryl esters is carried out by enzymes such as neutral cholesterol ester hydrolase (nCEH). frontiersin.org This entire cycle of esterification and hydrolysis is tightly regulated to maintain cellular lipid balance. creative-proteomics.com

In the bloodstream, cholesteryl esters are found in the hydrophobic cores of lipoproteins like LDL and HDL. frontiersin.orgwikipedia.org The enzyme lecithin-cholesterol acyltransferase (LCAT) plays a role in their formation in plasma by transferring a fatty acid from phosphatidylcholine to free cholesterol. frontiersin.org

Enzymatic Hydrolysis and Degradation of Cholesteryl Myristate

The breakdown of cholesteryl myristate into cholesterol and myristic acid is facilitated by a class of enzymes known as cholesterol esterases or cholesteryl ester hydrolases.

Cholesterol Esterase Characterization (e.g., from Pseudomonas aeruginosa)

Cholesterol esterases (CEs) are enzymes that catalyze the hydrolysis of cholesteryl esters. scienceasia.org One such enzyme has been isolated and characterized from the bacterium Pseudomonas aeruginosa. This particular CE has a molecular mass of 58 kDa and an isoelectric point of 3.2. nih.govtandfonline.com It demonstrates optimal activity at a temperature of around 53°C and a pH range of 5.5 to 9.5. nih.govtandfonline.com The enzyme maintains stability between pH 5 and 10 for 19 hours at 25°C and retains its activity up to 53°C for 30 minutes. nih.govtandfonline.com Another study on a thermotolerant strain of P. aeruginosa identified a cholesterol esterase with high activity between 30 and 45 °C and an optimal pH of 7.0. scienceasia.org

A recombinant lipase (B570770) from Pseudomonas aeruginosa M18 has also been shown to exhibit both lipase and cholesteryl esterase activities. nih.gov This enzyme is active in a pH range of 7 to 9 and can tolerate temperatures up to 60°C for short periods. nih.gov

Substrate Specificity of Cholesteryl Ester Hydrolases

Cholesteryl ester hydrolases exhibit varying degrees of specificity for their substrates, which are cholesteryl esters with different fatty acid chains.

The cholesterol esterase from Pseudomonas aeruginosa demonstrates a preference for certain fatty acid esters, with the rate of hydrolysis following this order: linoleate (B1235992) > oleate (B1233923) > stearate (B1226849) > palmitate > caprylate > myristate > laurate, caprate > caproate > butyrate, acetate (B1210297). nih.gov This indicates that cholesteryl myristate is a substrate for this enzyme, although not the most preferred one.

In contrast, studies on multiple forms of cholesteryl ester hydrolase from rat testis have shown that neither the temperature-labile nor the temperature-stable forms of the enzyme hydrolyzed cholesteryl myristate. nih.gov The temperature-labile form showed a high specificity for cholesteryl esters of long-chain monoenoic fatty acids, while the temperature-stable form preferred cholesteryl oleate and arachidonate. nih.gov

The substrate specificity of these enzymes is influenced by the structure of their substrate-binding pockets. nih.gov For example, the presence of certain amino acid residues can narrow the substrate-binding pocket, thereby favoring the hydrolysis of esters with shorter carbon chains. nih.gov

Neutral Cholesterol Ester Hydrolase (nCEH) Activity and Identification

Neutral cholesterol ester hydrolase (nCEH) is a key enzyme involved in the removal of cholesterol from macrophages by hydrolyzing cholesteryl esters. nih.gov The murine version of the human KIAA1363 gene has been identified as a microsomal nCEH, which is highly expressed in both murine and human macrophages. nih.gov This enzyme, also known as NCEH1, is located in the endoplasmic reticulum and plays a role in regulating the levels of certain lipids that may be involved in cancer development. wikipedia.org

Cellular Trafficking and Compartmentalization of Cholesteryl Esters

Cholesteryl esters, including cholesteryl myristate, are significantly less polar than free cholesterol and serve as the primary form for cholesterol transport in the plasma and for intracellular storage. hmdb.ca They are not typically found in cellular membranes but are instead packaged into cytoplasmic lipid droplets or lipoproteins. hmdb.ca The intracellular journey of cholesteryl esters is a highly regulated process essential for maintaining cellular cholesterol balance. ahajournals.org

Mechanisms of Cholesterol Ester Transport within Cells

The transport of cholesterol esters within the cell involves a complex interplay of vesicular and non-vesicular pathways. ahajournals.orgjci.org After being synthesized in the endoplasmic reticulum (ER) by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), cholesteryl esters are stored in cytosolic lipid droplets. ahajournals.orgunits.it These lipid droplets are dynamic organelles that can move throughout the cell. nih.gov

The mobilization of cholesterol from these droplets for various cellular needs, such as hormone synthesis or membrane formation, requires the action of neutral cholesterol ester hydrolase (nCEH), which hydrolyzes the cholesteryl esters back into free cholesterol and fatty acids. hmdb.caahajournals.org In steroidogenic cells, such as those in the adrenal glands and luteal cells, the stored cholesteryl esters in lipid droplets provide the necessary cholesterol substrate for steroid hormone production. nih.govnih.gov The transport of cholesterol from lipid droplets to mitochondria, the site of the initial steps of steroidogenesis, is a critical and acutely regulated process. nih.gov

Vesicular transport mechanisms are also involved in the movement of cholesterol and its esters between different cellular compartments, including the ER, Golgi apparatus, and endosomes. ahajournals.orgjci.org For instance, cholesterol can be transported from the plasma membrane to the ER for esterification via pathways that involve the Golgi or endosomes. ahajournals.org

Influence on Intracellular Lipid Storage and Efflux

The formation and storage of cholesteryl esters in lipid droplets represent a key mechanism for managing cellular cholesterol levels and preventing the toxic effects of excess free cholesterol. ahajournals.orgnih.gov When cellular cholesterol levels are high, the esterification of cholesterol to form cholesteryl esters, such as cholesteryl myristate, and their subsequent storage in lipid droplets is favored. frontiersin.org

Conversely, the hydrolysis of these stored esters is crucial for cholesterol efflux, the process by which cells release excess cholesterol to extracellular acceptors like high-density lipoprotein (HDL). frontiersin.orgnih.gov This process is vital for preventing the accumulation of cholesterol in cells, a hallmark of atherosclerosis. mdpi.com The efflux of cholesterol is a multi-step process that can be influenced by various factors. For example, in vascular smooth muscle cells, the stimulation with phorbol (B1677699) 12-myristate-13-acetate (PMA) can increase the efflux of cholesterol to apolipoprotein A-I. nih.gov This suggests that signaling pathways, such as those involving protein kinase C (PKC), can modulate the availability of intracellular cholesterol for efflux. nih.govahajournals.org

Research has shown that the chemical inhibitor dynasore (B607235), which affects dynamin, a protein involved in endocytosis, can impair the trafficking of cholesterol and reduce its esterification, including the formation of cholesteryl myristate. plos.org This leads to a decrease in cellular cholesterol efflux. plos.org Similarly, the compound U18666A has been shown to inhibit the egress of cholesterol from late endosomes, impacting both cholesterol esterification and efflux. plos.orgresearchgate.net

Interplay with Broader Lipid Metabolism Pathways

The metabolism of cholesteryl myristate is intrinsically linked to the broader network of lipid metabolism, particularly the metabolism of its fatty acid component, myristic acid, and the regulation of genes involved in cholesterol homeostasis.

Myristic Acid in Lipid Metabolism

Myristic acid (14:0) is a saturated fatty acid that, once incorporated into cholesteryl myristate, influences lipid metabolism in several ways. nih.gov Studies have shown that different saturated fatty acids are metabolized uniquely. nih.gov When compared to palmitic and stearic acids, myristic acid is rapidly incorporated into triglycerides and has a shorter residence time in plasma lipoproteins. nih.gov

Dietary intake of myristic acid has been associated with changes in plasma lipoprotein concentrations. ahajournals.org Specifically, diets enriched in myristic acid have been shown to increase levels of low-density lipoprotein (LDL) cholesterol. nih.govahajournals.org The fatty acid composition of serum cholesteryl esters, including cholesteryl myristate, often reflects the dietary intake of fatty acids. ahajournals.org Furthermore, the molecular percentage of serum cholesteryl myristate has been positively associated with total cholesterol levels. researchgate.net

Regulation of Sterol-Sensitive Genes and Nuclear Receptors

The intracellular levels of cholesterol and its esters, including cholesteryl myristate, play a crucial role in regulating the expression of genes involved in cholesterol synthesis, uptake, and efflux. nih.gov This regulation is primarily mediated by a family of transcription factors known as sterol regulatory element-binding proteins (SREBPs). nih.govnih.gov When cellular sterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of genes such as the LDL receptor (LDLR) and HMG-CoA reductase (HMGCR), which are involved in cholesterol uptake and synthesis, respectively. plos.orgnih.gov

Conversely, when cellular cholesterol levels are high, the activation of SREBPs is suppressed. nih.gov Research using the inhibitor dynasore demonstrated that blocking the delivery of LDL-derived cholesterol to the ER prevents the down-regulation of SREBP-2, LDLR, and HMGCR gene expression that would normally occur in the presence of high cholesterol. plos.org This highlights the importance of proper intracellular cholesterol trafficking for the regulation of these sterol-sensitive genes. plos.org

Nuclear receptors, such as the Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), are also key players in cholesterol homeostasis. ahajournals.orgoup.com LXRs are activated by oxysterols, which are oxidized forms of cholesterol, and they regulate the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1. mdpi.comspandidos-publications.com PPARs are also involved in regulating lipid metabolism and inflammation. spandidos-publications.commdpi.com The interplay between these nuclear receptors and the signaling pathways governed by cellular cholesterol levels ensures a coordinated response to maintain lipid balance. researchgate.netahajournals.org For example, in macrophages, loading with cholesterol selectively activates LXR to induce genes for cholesterol transport without coordinately upregulating genes for fatty acid synthesis. oup.com

Table of Research Findings on Cholesteryl Myristate and Cellular Processes

| Process | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Cholesterol Esterification | HeLa cells, HMDM | Dynasore and U18666A inhibit the formation of cholesteryl myristate. | plos.org |

| Cholesterol Efflux | Human Macrophages (HMDM) | Dynasore impairs cellular cholesterol efflux. | plos.orgnih.gov |